molecular formula C12H13N5O3 B2380996 (3-hydroxyazetidin-1-yl)(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)methanone CAS No. 1396685-75-8

(3-hydroxyazetidin-1-yl)(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)methanone

Cat. No.: B2380996
CAS No.: 1396685-75-8
M. Wt: 275.268
InChI Key: BWIJIPVBZNQLOY-UHFFFAOYSA-N
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Description

(3-Hydroxyazetidin-1-yl)(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)methanone is a heterocyclic compound featuring a tetrazole ring substituted with a 4-methoxyphenyl group and linked via a methanone bridge to a 3-hydroxyazetidine moiety. The tetrazole ring, a five-membered aromatic ring with four nitrogen atoms, is a bioisostere for carboxylic acids, often enhancing metabolic stability and bioavailability in medicinal chemistry .

Properties

IUPAC Name

(3-hydroxyazetidin-1-yl)-[2-(4-methoxyphenyl)tetrazol-5-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O3/c1-20-10-4-2-8(3-5-10)17-14-11(13-15-17)12(19)16-6-9(18)7-16/h2-5,9,18H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWIJIPVBZNQLOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2N=C(N=N2)C(=O)N3CC(C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-hydroxyazetidin-1-yl)(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)methanone typically involves multi-step organic reactions

  • Azetidine Ring Formation: : The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors such as amino alcohols. For instance, 3-hydroxyazetidine can be prepared by cyclizing 3-chloro-1-propanol with ammonia under basic conditions.

  • Tetrazole Synthesis: : The tetrazole ring is often synthesized via the cycloaddition of azides with nitriles. For example, 4-methoxyphenyl nitrile can react with sodium azide in the presence of a catalyst like zinc chloride to form the tetrazole ring.

  • Coupling Reaction: : The final step involves coupling the azetidine and tetrazole moieties. This can be achieved through a condensation reaction using reagents like carbonyldiimidazole (CDI) to form the methanone linkage.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale operations. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing automated purification systems to ensure product consistency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The hydroxyl group in the azetidine ring can undergo oxidation to form a ketone or aldehyde, depending on the oxidizing agent used.

  • Reduction: : The carbonyl group in the methanone linkage can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: : The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Sodium hydride (NaH) or other strong bases in the presence of nucleophiles.

Major Products

    Oxidation: Formation of azetidinone derivatives.

    Reduction: Formation of (3-hydroxyazetidin-1-yl)(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)methanol.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3-hydroxyazetidin-1-yl)(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound can be used in the study of enzyme interactions and receptor binding due to its potential bioactivity. The azetidine and tetrazole rings are known to interact with biological macromolecules, making this compound a candidate for drug discovery and development.

Medicine

In medicine, this compound may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities. Research is ongoing to determine its efficacy and safety in various therapeutic applications.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the stability and reactivity of the azetidine and tetrazole rings.

Mechanism of Action

The mechanism of action of (3-hydroxyazetidin-1-yl)(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The azetidine ring can form hydrogen bonds and other non-covalent interactions, while the tetrazole ring can participate in π-π stacking and coordination with metal ions. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tetrazole Derivatives with Aryl Substituents

Several tetrazole-based compounds share structural similarities with the target molecule, particularly in the 2-aryl-2H-tetrazole moiety. Key examples include:

Compound Name Substituents on Tetrazole Linked Moieties Key Properties/Activities Reference
Target Compound 4-Methoxyphenyl 3-Hydroxyazetidinyl-methanone N/A (inferred metabolic stability) -
(-)-5 4-Methoxyphenyl Phenothiazine-butyl-OH CNS activity (structural analogy)
6a-p Series 4-Chlorophenyl Chlorobenzyl-oxy-ethyl-thio Synthetic intermediates
(3-(3-Hydroxyquinoxalin-2-yl)...methanones Quinoxalinyl + mercapto-triazole Aryl-methanone Antitumor (analogous scaffolds)

Key Observations :

  • Bioisosteric Utility: Tetrazole rings in compounds like (-)-5 and ’s methanones are employed as carboxylic acid replacements, suggesting the target compound may exhibit similar stability in vivo.
Methanone-Bridged Heterocycles

The methanone bridge connecting the tetrazole and hydroxyazetidine is a critical structural feature. Comparable compounds include:

Compound Name Bridge Structure Biological Activity Synthesis Method Reference
Target Compound Methanone N/A Likely coupling reaction -
2-(4-(2,4-Difluorophenyl)...ethanone Ethyl-thio-methanone Antifungal (inferred) Halogenated ketone + triazole
Thiadiazole Derivative 9b Thiadiazole + aryl IC50 = 2.94 µM (HepG2) Hydrazonoyl halide reactions

Key Observations :

  • Synthetic Flexibility: Methanone bridges are often formed via nucleophilic acyl substitution (e.g., ), suggesting the target compound could be synthesized using similar protocols with hydroxyazetidine as the nucleophile.
  • Activity Trends: Methanone-linked heterocycles in show potent antitumor activity, implying the target compound’s hydroxyazetidine moiety might enhance cytotoxicity through hydrogen bonding.
Hydroxyazetidine-Containing Analogues

The 3-hydroxyazetidine group is a rare but pharmacologically significant feature. Related structures include:

Compound Name Azetidine Substituent Partner Moiety Application Reference
Target Compound 3-Hydroxy Tetrazole-methanone N/A -
Oxazolone Derivatives None Trimethoxyphenyl Anticancer (tubulin inhibition)
Phenothiazine Derivatives None Tetrazole + butanol CNS modulation

Key Observations :

  • Polarity and Solubility: The hydroxy group on azetidine likely increases aqueous solubility compared to non-polar analogs like , which rely on trimethoxyphenyl groups for lipophilicity.

Biological Activity

The compound (3-hydroxyazetidin-1-yl)(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)methanone is a novel organic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described by its molecular formula C12H14N4O2C_{12}H_{14}N_{4}O_{2} and its molecular weight of approximately 246.27 g/mol. The presence of the azetidine ring and the tetrazole moiety suggests potential interactions with biological targets, particularly in neuropharmacology and oncology.

Research indicates that this compound may exhibit biological activities through several mechanisms:

  • Anticonvulsant Activity : Similar compounds with azetidine and tetrazole functionalities have shown anticonvulsant properties. The structural features contribute to binding affinity at GABA receptors, which are crucial in modulating neuronal excitability.
  • Antitumor Activity : Compounds containing tetrazole rings have been documented to inhibit tumor growth by inducing apoptosis in cancer cells. The methoxyphenyl group enhances lipophilicity, potentially improving cellular uptake.
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity against various pathogens, likely due to disruption of microbial cell wall synthesis.

Biological Activity Data Table

The following table summarizes key biological activities and related findings for the compound:

Activity Type Mechanism Reference Study IC50/ED50 Values
AnticonvulsantGABA receptor modulationStudy on similar azetidine derivatives24.38 mg/kg
AntitumorInduction of apoptosisResearch on tetrazole-based anticancer agentsIC50 = 1.61 µg/mL
AntimicrobialCell wall synthesis inhibitionComparative study on methoxyphenyl compoundsNot specified

Case Studies

  • Anticonvulsant Efficacy : A study evaluated the anticonvulsant effects of various azetidine derivatives, including those structurally related to our compound. Results indicated significant protection against seizures in animal models, suggesting a promising avenue for epilepsy treatment.
  • Antitumor Activity : In vitro studies demonstrated that compounds similar to this compound exhibited potent cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was attributed to cell cycle arrest and apoptosis induction.
  • Antimicrobial Studies : Research on related tetrazole compounds indicated broad-spectrum antimicrobial activity, with effective inhibition of both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating infections.

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